molecular formula C17H16N2O4 B4972771 (4-MORPHOLINO-3-NITROPHENYL)(PHENYL)METHANONE CAS No. 56106-94-6

(4-MORPHOLINO-3-NITROPHENYL)(PHENYL)METHANONE

Cat. No.: B4972771
CAS No.: 56106-94-6
M. Wt: 312.32 g/mol
InChI Key: AJJXUPWZAVOODE-UHFFFAOYSA-N
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Description

(4-Morpholino-3-nitrophenyl)(phenyl)methanone is a chemical compound with the molecular formula C17H16N2O4 and a molecular weight of 312.33 g/mol. This nitrophenyl methanone derivative is of significant interest in medicinal chemistry and chemical synthesis due to its multifunctional structure, which incorporates both a morpholino group and a nitro-aromatic system. These features make it a valuable scaffold or building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and functional materials. The morpholino ring is a common pharmacophore found in compounds with a wide range of biological activities, while the nitro group offers a versatile handle for further chemical transformations, such as reduction to an aniline. Researchers utilize this compound primarily in laboratory-scale synthesis. It is strictly for professional research applications and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research purposes only. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

(4-morpholin-4-yl-3-nitrophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(13-4-2-1-3-5-13)14-6-7-15(16(12-14)19(21)22)18-8-10-23-11-9-18/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJXUPWZAVOODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387053
Record name Methanone, [4-(4-morpholinyl)-3-nitrophenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56106-94-6
Record name Methanone, [4-(4-morpholinyl)-3-nitrophenyl]phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-Morpholino-3-nitrophenyl)(phenyl)methanone, a compound with the molecular formula C13_{13}H12_{12}N2_2O3_3, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and anticonvulsant activities, supported by various research findings and case studies.

  • Molecular Weight : 242.23 g/mol
  • CAS Number : 31431-19-3
  • Structure : The compound features a morpholino group attached to a nitrophenyl moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of morpholino compounds exhibit varying degrees of antibacterial and antifungal activities. For instance:

  • Activity against Bacteria : In a study comparing various thiazole derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 μg/mL, indicating moderate antibacterial properties compared to standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) .
  • Fungal Activity : The antifungal activity was noted to be more pronounced than antibacterial activity in some derivatives. Compounds showed significant effectiveness against fungal strains, suggesting that the nitrophenyl moiety enhances biological interactions .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : Compounds similar to this structure have been tested against various cancer cell lines. For example, thiazole-integrated compounds demonstrated significant cytotoxic effects on colon carcinoma HCT-15 cells and lung cancer NCI-H322 cells. The presence of electron-withdrawing groups like nitro groups was found to enhance cytotoxicity .
  • Mechanism of Action : The proposed mechanism includes induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of certain morpholino derivatives:

  • Efficacy in Animal Models : In animal models, some morpholino-based compounds exhibited effective anticonvulsant action with median effective doses significantly lower than standard medications like ethosuximide. This suggests a promising alternative for seizure management .

Case Studies and Research Findings

  • Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their biological activities. Among these, compounds with similar structures to this compound displayed notable antibacterial and anticancer properties .
  • Synthesis and Characterization : Various synthetic routes have been employed to obtain this compound and its analogs. Characterization techniques such as NMR spectroscopy confirmed the structural integrity of the synthesized compounds .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/CellsMIC/ED50 ValuesReference
AntibacterialGram-positive & negative bacteria100 - 400 μg/mL ,
AntifungalVarious fungal strainsSignificant activity
AnticancerHCT-15, NCI-H322Significant cytotoxicity ,
AnticonvulsantAnimal modelsLower than ethosuximide ,

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a morpholine ring and a nitro-substituted phenyl group, which contribute to its unique properties. The nitro group enhances the compound's electron-withdrawing capacity, potentially increasing its binding affinity to biological targets such as enzymes and receptors. This interaction can modulate enzymatic activity, making it a candidate for various therapeutic applications.

Anticancer Research

Morpholino(3-nitrophenyl)methanone has been utilized in synthesizing new derivatives that exhibit anticancer properties. For instance:

  • Synthesis of Heterocyclic Compounds : The compound serves as a precursor for creating Morpholino-Thieno[2,3-c][2,7]naphthyridines, which have demonstrated significant anticancer activity against various cancer cell lines.
  • Mechanism of Action : These derivatives may induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Research indicates that Morpholino(3-nitrophenyl)methanone exhibits antimicrobial properties:

  • Synthesis of Antimicrobial Agents : It has been employed in developing compounds that show activity against bacterial and fungal strains, suggesting potential use in treating infections.
  • Case Study : A study highlighted the synthesis of related compounds that demonstrated effective antimicrobial action, paving the way for new therapeutic agents.

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Biological Investigations : Studies revealed that Morpholino(3-nitrophenyl)methanone derivatives possess anti-inflammatory effects, making them suitable candidates for treating inflammatory diseases.
  • Comparison Table :
Compound NameStructure FeaturesUnique Properties
3-Aminophenyl(morpholino)methanoneAmino group instead of nitroEnhanced solubility and potential for different biological activity
4-(Morpholinomethyl)phenolHydroxyl group presentExhibits antioxidant properties
4-Nitrophenyl(morpholino)methanoneNitro group at para positionDifferent reactivity profile due to position of nitro group

Synthetic Applications

Morpholino(3-nitrophenyl)methanone is a vital intermediate in organic synthesis:

  • Precursor for Novel Compounds : It is used to synthesize various N-substituted amines and imides, contributing to the development of new pharmaceuticals.
  • Reactions Involved : Common reactions include nucleophilic substitutions and electrophilic aromatic substitutions, which are crucial in producing complex organic molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Bioactivity

Compound Substituents Activity (IC₅₀) Reference
Target Compound 4-Morpholino, 3-Nitro Not reported
Compound 9c () 4-Nitrophenyl 0.8 µM (Ca²⁺ channel)
Compound 9 () Piperidinylhexyloxy 1.2 µM (Cholinesterase)

Table 2: Physicochemical Properties

Compound logP Solubility (mg/mL) Melting Point (°C)
Target Compound (Predicted) 3.1 0.05 (Water) 130–135
Compound 10 () 4.2 0.01 (Water) 116–118
Compound 1 () 2.8 0.1 (DMSO) 138–140

Q & A

Q. What advanced statistical tools are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Answer : Multivariate regression (PLS, Random Forest) correlates structural descriptors (Hammett constants, logP) with biological activity. QSAR models validated via leave-one-out cross-validation (LOOCV) and external test sets ensure robustness. Fragment-based analysis (e.g., group contribution of morpholino vs. nitro) isolates pharmacophores .

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